Aminotransferase, alanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

9000-86-6 |

|---|---|

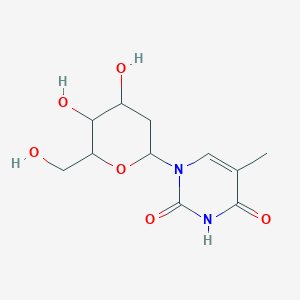

Molecular Formula |

C11H16N2O6 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |

InChI Key |

VVJYUAYZJAKGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alanine Aminotransferase (ALT) in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) aminotransferase (ALT), a pivotal enzyme in cellular metabolism, plays a central role in the intersection of carbohydrate and amino acid metabolism. Predominantly known as a clinical biomarker for liver health, its fundamental functions extend deep into metabolic regulation, including the glucose-alanine cycle, gluconeogenesis, and nitrogen homeostasis. This technical guide provides a comprehensive overview of ALT's function, its isoforms (ALT1 and ALT2), their distinct tissue distribution and subcellular localization, and their kinetic properties. Detailed experimental protocols for the quantification of ALT activity and its substrates are provided, alongside a workflow for studying the glucose-alanine cycle using stable isotope tracers. Furthermore, this guide explores the transcriptional regulation of ALT expression and its implications for metabolic diseases and drug development.

Core Function and Metabolic Significance

Alanine aminotransferase, formerly known as serum glutamic-pyruvic transaminase (SGPT), is a transaminase enzyme (EC 2.6.1.2) that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate. This reaction yields pyruvate (B1213749) and L-glutamate.[1] This seemingly simple reaction is a critical link between amino acid metabolism and the citric acid cycle.[2]

The reaction can be summarized as follows:

L-alanine + α-ketoglutarate ⇌ Pyruvate + L-glutamate [1]

This reversible process allows ALT to participate in both amino acid catabolism and anabolism, depending on the metabolic needs of the cell. The enzyme requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a cofactor for its catalytic activity.[1]

Role in the Glucose-Alanine Cycle

The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form.[3][4][5] During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups from these amino acids are transferred to pyruvate, a product of glycolysis, to form alanine. This reaction is catalyzed by ALT.[3] Alanine is then released into the bloodstream and transported to the liver.

In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate and releasing the amino group.[3] The pyruvate can then be used as a substrate for gluconeogenesis to produce glucose, which is released back into the bloodstream to be used by tissues such as the brain and muscles. The amino group is converted to urea (B33335) and excreted.[3] This cycle allows for the net transfer of carbon skeletons from muscle to the liver for glucose production and the safe transport of ammonia.

Alanine Aminotransferase Isoforms: ALT1 and ALT2

Humans express two distinct isoforms of ALT, ALT1 (also known as GPT) and ALT2 (also known as GPT2), which are encoded by separate genes.[6] These isoforms exhibit different tissue distributions and subcellular localizations, suggesting distinct physiological roles.

Tissue Distribution and Subcellular Localization

The differential expression of ALT1 and ALT2 is crucial for understanding their specific metabolic contributions in various organs.

-

ALT1 (GPT): This isoform is predominantly found in the cytoplasm.[6] It is highly expressed in the liver, intestine, and kidney, with lower levels in skeletal muscle and heart.[6][7] The high concentration of ALT1 in hepatocytes is the primary reason why serum ALT levels are a sensitive marker of liver damage.[8]

-

ALT2 (GPT2): In contrast, ALT2 is a mitochondrial enzyme.[6] It is highly expressed in muscle, brain, and adipose tissue, with lower levels in the liver.[6][9]

The distinct subcellular localizations of ALT1 and ALT2 suggest a separation of their metabolic functions, with ALT1 playing a key role in cytosolic metabolic pathways and ALT2 contributing to mitochondrial metabolism.

Quantitative Data on ALT Isoforms

Tissue Expression Levels

The relative abundance of ALT1 and ALT2 mRNA and protein varies significantly across different tissues. The following table summarizes the expression patterns in rats, which are largely similar to those in humans.[6]

| Tissue | ALT1 mRNA Expression (Relative to Liver) | ALT2 mRNA Expression (Relative to Liver) | ALT1 Protein Expression (Relative) | ALT2 Protein Expression (Relative) |

| Liver | High | Moderate | High | Moderate |

| Small Intestine | Highest | Low | Highest | Nominal |

| Skeletal Muscle | Moderate | High | High | High |

| Heart | Moderate | Low | Moderate | Low |

| Kidney | Low | Low | Low | Low |

| Brain | Low | Moderate | Low | Moderate |

| White Adipose Tissue | Moderate | Moderate | Moderate | Moderate |

| Brown Adipose Tissue | Moderate | Low | Moderate | Low |

| Colon | Moderate | Low | Moderate | Nominal |

Data compiled from quantitative real-time PCR and Western blot analysis in rats.[6]

Kinetic Parameters

Understanding the kinetic properties of ALT isoforms is essential for modeling their metabolic function. While comprehensive comparative data for human ALT1 and ALT2 is limited, studies on recombinant enzymes provide valuable insights.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) |

| Barley AlaAT | L-Alanine | 3.8 | - |

| Barley AlaAT | α-Ketoglutarate | 0.3 | - |

| Barley AlaAT | L-Glutamate | 0.8 | - |

| Barley AlaAT | Pyruvate | 0.2 | - |

| ALT (from serum) | L-Alanine | 10.12 | 0.48 mM/min |

| ALT (from serum) | L-Glutamate | 3.22 | 0.22 mM/min |

Km and Vmax values can vary depending on the source of the enzyme and assay conditions. The specific activity of purified human recombinant ALT1 is approximately 15-fold higher than that of ALT2.[8][10][11]

Regulation of ALT Expression and Activity

The expression and activity of ALT are tightly regulated to meet the metabolic demands of the cell.

Transcriptional Regulation

-

Activating Transcription Factor 4 (ATF4): Under conditions of metabolic stress, such as amino acid deprivation or endoplasmic reticulum (ER) stress, the expression of the ALT2 gene is upregulated. This induction is mediated by the transcription factor ATF4, suggesting a role for ALT2 in the cellular response to metabolic stress.[12]

-

Hypoxia-Inducible Factor (HIF)-2: In glioblastoma cells, hypoxia induces the expression of GPT2 through the transcription factor HIF-2, linking ALT2 to tumor metabolism and adaptation to low-oxygen environments.[10]

-

Nrg1 Repressor: In yeast, the expression of ALT1 and ALT2 is modulated by the Nrg1 repressor and the intracellular alanine pool. ALT1 is induced by alanine, consistent with a role in catabolism, while ALT2 is repressed by alanine, suggesting a role in biosynthesis.[13]

Post-Translational Modification and Allosteric Regulation

Currently, there is limited specific information available on the post-translational modifications (such as phosphorylation, acetylation, etc.) or allosteric regulation of human ALT isoforms.[5][14][15] Further research is needed to elucidate these potential regulatory mechanisms that could fine-tune ALT activity in response to metabolic signals.

Experimental Protocols

Measurement of ALT Activity in Tissue Homogenates

This protocol describes a colorimetric assay for determining ALT activity in tissue samples. The principle involves a coupled enzyme reaction where the pyruvate generated by ALT is used to produce a colored product.[8][16][17]

Materials:

-

ALT Assay Buffer

-

ALT Substrate Mix (L-alanine and α-ketoglutarate)

-

Pyruvate Standard

-

Colorimetric Probe

-

Enzyme Mix (containing enzymes for the coupled reaction)

-

96-well microplate

-

Microplate reader (570 nm)

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Excise and weigh 50-100 mg of tissue.

-

Rinse the tissue with ice-cold PBS to remove blood.

-

Homogenize the tissue in 200-400 µL of ice-cold ALT Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay. Determine the protein concentration of the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a series of pyruvate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.

-

Adjust the volume of each standard to 50 µL with ALT Assay Buffer.

-

-

Assay Reaction:

-

Add 10-50 µL of the tissue supernatant to the wells of the 96-well plate. Adjust the final volume to 50 µL with ALT Assay Buffer.

-

Prepare a Reaction Mix containing ALT Substrate Mix, Colorimetric Probe, and Enzyme Mix in ALT Assay Buffer according to the kit manufacturer's instructions.

-

Add 100 µL of the Reaction Mix to each well containing the standards and samples.

-

-

Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank (0 nmol pyruvate) from all readings.

-

Plot the absorbance of the standards versus the amount of pyruvate to generate a standard curve.

-

Determine the amount of pyruvate generated in each sample from the standard curve.

-

Calculate ALT activity as µmol of pyruvate generated per minute per mg of protein.

-

Quantification of Intracellular Alanine and α-Ketoglutarate

Accurate measurement of ALT substrates is crucial for understanding its in vivo activity.

Protocol for Intracellular Alanine Measurement (Colorimetric): [9]

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells using a suitable lysis buffer and deproteinize the lysate using a 10 kDa molecular weight cut-off spin filter.

-

-

Assay:

-

Use a commercial colorimetric assay kit for alanine. The principle often involves an enzymatic reaction that produces a colored product proportional to the alanine concentration.

-

Prepare a standard curve using the provided alanine standard.

-

Incubate samples and standards with the reaction mix according to the manufacturer's protocol.

-

Measure the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculate the alanine concentration in the samples based on the standard curve.

-

Protocol for Intracellular α-Ketoglutarate Measurement (Fluorometric): [18][19]

-

Sample Preparation:

-

Homogenize tissue or lyse cells in the provided assay buffer.

-

Deproteinize the sample using a 10 kDa spin filter.

-

-

Assay:

-

Utilize a commercial fluorometric assay kit for α-ketoglutarate. The assay typically involves an enzymatic reaction that generates a fluorescent product.

-

Prepare a standard curve with the α-ketoglutarate standard.

-

Incubate samples and standards with the reaction mix as per the kit's instructions.

-

Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Determine the α-ketoglutarate concentration from the standard curve.

-

Western Blotting for ALT1 and ALT2 Protein Expression

This protocol allows for the semi-quantitative or quantitative analysis of ALT1 and ALT2 protein levels in tissue or cell lysates.[1][4][20][21]

Procedure:

-

Protein Extraction: Prepare protein lysates from tissues or cells as described in the ALT activity assay protocol. Determine protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ALT1 and ALT2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Metabolic Cycles

Caption: The central role of ALT in linking the Glucose-Alanine Cycle with core metabolic pathways.

Experimental Workflows

Caption: Experimental workflow for the colorimetric measurement of ALT activity in biological samples.

References

- 1. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. pnas.org [pnas.org]

- 4. addgene.org [addgene.org]

- 5. Post-translational modification - Wikipedia [en.wikipedia.org]

- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. Expression, purification, and initial characterization of human alanine aminotransferase (ALT) isoenzyme 1 and 2 in High-five insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. GPT2 Is Induced by Hypoxia-Inducible Factor (HIF)-2 and Promotes Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamic Pyruvate Transaminase GPT2 Promotes Tumorigenesis of Breast Cancer Cells by Activating Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. microbenotes.com [microbenotes.com]

- 15. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of alanine aminotransferase 1 interaction network via iTRAQ-based proteomics in alternating migration, invasion, proliferation and apoptosis of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoforms of alanine aminotransferases in human tissues and serum--differential tissue expression using novel antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. origene.com [origene.com]

- 21. bio-rad.com [bio-rad.com]

The Central Role of Alanine Transaminase (ALT) in Amino Acid Synthesis and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) Transaminase (ALT), a pyridoxal (B1214274) phosphate-dependent enzyme, holds a pivotal position in intermediary metabolism, orchestrating the reversible transamination between L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. This function situates ALT at the crossroads of carbohydrate and amino acid metabolism, rendering it essential for processes such as gluconeogenesis, nitrogen transport, and maintaining cellular energy homeostasis. This technical guide provides an in-depth exploration of ALT's role in amino acid synthesis and degradation, its biochemical mechanisms, tissue-specific expression of its isoforms (ALT1 and ALT2), and its regulation. Furthermore, this guide details experimental protocols for the accurate measurement of ALT activity and discusses its significance as a biomarker in drug development and disease diagnostics.

Introduction

Alanine Transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is a key enzyme that facilitates the interconversion of amino acids and α-keto acids.[1][2][3] Its primary role involves the transfer of an amino group from L-alanine to α-ketoglutarate, a crucial step in both the synthesis and degradation of amino acids.[1] This reversible reaction not only links the metabolism of amino acids to the citric acid cycle but also plays a vital role in the transport of nitrogen from peripheral tissues to the liver.[4] Given its high concentration in the liver, serum ALT levels are a widely used and sensitive biomarker for liver health and are of significant interest in preclinical and clinical drug development to monitor potential hepatotoxicity.[1][5] Understanding the intricate functions and regulation of ALT is therefore critical for researchers in metabolism, drug development, and clinical diagnostics.

Biochemical Mechanism and Role in Metabolism

The reaction catalyzed by ALT is a classic example of a transamination reaction, which is fundamental to amino acid metabolism. This process is dependent on the coenzyme pyridoxal phosphate (B84403) (PLP), a derivative of vitamin B6.[1]

The ALT-catalyzed reaction is as follows:

L-alanine + α-ketoglutarate ⇌ pyruvate + L-glutamate[1]

This reaction is readily reversible, and its direction is dictated by the relative concentrations of the substrates and products within the cell.[4]

Role in Amino Acid Synthesis and Degradation

-

Amino Acid Degradation: During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups from various amino acids are transferred to pyruvate (a product of glycolysis) to form alanine.[4] This alanine is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the conversion of alanine back to pyruvate, releasing the amino group to α-ketoglutarate to form glutamate (B1630785). The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the circulation to be used by tissues like the brain and muscles.[4][5] The glutamate can enter the urea (B33335) cycle for the safe disposal of nitrogen.[4]

-

Amino Acid Synthesis: In the fed state, when there is an abundance of amino acids, ALT can work in the reverse direction. Glutamate can donate its amino group to pyruvate to synthesize alanine. This newly synthesized alanine can then be used for protein synthesis or transported to other tissues.

The Glucose-Alanine Cycle

The interplay between muscle and liver in the processing of alanine is known as the Glucose-Alanine Cycle. This cycle serves two primary purposes:

-

Nitrogen Transport: It provides a non-toxic mechanism for transporting ammonia (B1221849) from the muscles to the liver.

-

Carbon Skeleton Transport: It facilitates the transport of pyruvate, a carbon skeleton, from the muscles to the liver for gluconeogenesis.

Quantitative Data on ALT

Kinetic Parameters

The efficiency of the ALT-catalyzed reaction is described by its kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). These values can vary depending on the species, the specific isoform, and the reaction conditions.

| Reaction Direction | Substrate | Species | Km (mM) | Vmax (mM/min) | Reference(s) |

| Forward | L-Alanine | Human | 10.12 | 0.48 | [6] |

| α-Ketoglutarate | Rat (Brain) | ~0.1 | - | [6] | |

| Reverse | Pyruvate | Rat (Brain) | ~0.1 | - | [6] |

| L-Glutamate | Human | 3.22 | 0.22 | [6] |

Tissue Distribution of ALT Isoforms

Two main isoforms of ALT have been identified: ALT1 and ALT2. They are encoded by different genes and exhibit distinct tissue distribution and subcellular localization.[4][7][8]

| Isoform | Location | Human Tissue Expression (mRNA/Protein) | Rat Tissue Expression (mRNA/Protein) |

| ALT1 | Cytosolic | High: Liver, Kidney, Intestine, Skeletal Muscle, Heart[8][9] | High: Intestine, Liver, Fat, Colon, Muscle, Heart[7][10] |

| ALT2 | Mitochondrial | High: Skeletal Muscle, Heart, Brain, Fat, Kidney, Liver[9] | High: Liver, Muscle, Brain, White Adipose Tissue[7][10] |

Regulation of ALT Activity

The activity of ALT is regulated at multiple levels, including gene expression and substrate availability.

-

Hormonal Regulation: Glucocorticoids, such as dexamethasone, have been shown to induce the expression of both ALT1 and ALT2. Conversely, insulin (B600854) can suppress their expression.[11] Androgens have been found to regulate the expression of ALT2 in non-hepatic tissues like muscle and prostate.[12]

-

Metabolic Regulation: The direction of the ALT-catalyzed reaction is largely dependent on the intracellular concentrations of its substrates and products.[4] For instance, during fasting, increased levels of alanine from muscle breakdown drive the forward reaction in the liver to produce pyruvate for gluconeogenesis.

Experimental Protocols

Accurate measurement of ALT activity is crucial for both research and clinical applications. The most common method is a coupled-enzyme spectrophotometric assay.

Principle of the Assay

The activity of ALT is determined by measuring the rate of pyruvate formation. The pyruvate is then used in a coupled reaction catalyzed by lactate (B86563) dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.[13][14]

Coupled Reaction: Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

Sample Preparation

a) Serum/Plasma:

-

Collect whole blood and allow it to clot at room temperature for 30 minutes for serum, or collect in a tube containing an anticoagulant (e.g., heparin, EDTA) for plasma.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (serum or plasma) without disturbing the cell pellet.

-

Samples can be used immediately or stored at -80°C for later analysis.[12]

b) Tissue Homogenate (Liver or Muscle):

-

Excise the tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS) to wash away excess blood.

-

Blot the tissue dry and weigh it.

-

Mince the tissue into small pieces on ice.

-

Add ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors) at a ratio of 1:4 (w/v).

-

Homogenize the tissue using a Dounce or mechanical homogenizer on ice.

-

Centrifuge the homogenate at 10,000-15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic and mitochondrial fractions, for the ALT activity assay. Determine the protein concentration of the supernatant for normalization of ALT activity.[11][13]

Assay Procedure (96-well plate format)

-

Prepare Reagents: Prepare a master mix containing L-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Standard Curve: Prepare a series of pyruvate standards of known concentrations to generate a standard curve.

-

Sample Addition: Add a small volume (e.g., 10-20 µL) of the sample (serum, plasma, or tissue homogenate) to the wells of a 96-well plate.

-

Initiate Reaction: Add the master mix to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for 5-10 minutes.[12][13][14]

-

Calculation: Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the kinetic curve. Use the pyruvate standard curve to convert this rate into ALT activity (U/L or U/mg protein). One unit (U) of ALT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the assay conditions.[14]

ALT in Drug Development and Disease

Biomarker of Hepatotoxicity

Elevated serum ALT levels are a hallmark of liver injury.[1] During drug development, monitoring ALT levels is a standard safety assessment to detect potential drug-induced liver injury (DILI). A significant increase in ALT is often a trigger for further investigation and can be a reason for the discontinuation of a drug candidate.

Role in Disease Pathophysiology

Beyond its role as a biomarker, emerging evidence suggests that ALT itself may be involved in the pathophysiology of certain metabolic diseases. For example, increased ALT activity has been associated with insulin resistance and type 2 diabetes.[11] This may be due to its role in hepatic gluconeogenesis, where elevated ALT activity could contribute to increased glucose production and hyperglycemia.

ALT Inhibitors

The development of specific ALT inhibitors is an area of research interest for the potential treatment of metabolic diseases. Several compounds have been shown to inhibit ALT activity.

| Inhibitor | Type of Inhibition | Ki Value | Reference(s) |

| L-Cycloserine | Competitive | - | [15][16] |

| Amino-oxyacetate | - | - | [16] |

| β-Nitropropionic Acid | Competitive (Reversible) | 8.5 mM (IC50 for 50% inhibition of SALT) | [17] |

| Isoniazid | - | - | [18] |

| rac Cycloserine | Competitive | - | [18] |

Conclusion

Alanine Transaminase is a central enzyme in amino acid metabolism, playing a critical role in the synthesis and degradation of amino acids and the interplay between carbohydrate and protein metabolism. Its two isoforms, ALT1 and ALT2, exhibit distinct tissue distributions and subcellular localizations, suggesting specialized functions. The accurate measurement of ALT activity is essential for both basic research and clinical applications, particularly in the context of drug-induced liver injury. A deeper understanding of the regulation and function of ALT will continue to provide valuable insights into metabolic diseases and aid in the development of safer and more effective therapeutics.

References

- 1. Alanine transaminase - Wikipedia [en.wikipedia.org]

- 2. EC 2.6.1.2 [iubmb.qmul.ac.uk]

- 3. acb.org.uk [acb.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the alanine aminotransferase reaction in the mitochondrial and cell sap fractions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoforms of alanine aminotransferases in human tissues and serum--differential tissue expression using novel antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression, purification, and initial characterization of human alanine aminotransferase (ALT) isoenzyme 1 and 2 in High-five insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioscience.com.pk [bioscience.com.pk]

- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. scbt.com [scbt.com]

The Discovery and Enduring Significance of Alanine Aminotransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) aminotransferase (ALT), an enzyme central to amino acid metabolism, has become an indispensable biomarker in clinical diagnostics and drug development. Initially characterized in the mid-20th century, its journey from a newly identified transaminase to a primary indicator of liver health is a testament to the evolution of clinical enzymology. This technical guide provides an in-depth exploration of the discovery and historical background of ALT, detailing the seminal experimental protocols that first quantified its activity and the foundational quantitative data that established its clinical utility. Through a meticulous review of the pioneering research, this document offers a comprehensive resource for understanding the origins of this critical biomarker.

Introduction: The Dawn of Clinical Enzymology

The mid-20th century marked a transformative period in diagnostic medicine with the burgeoning field of clinical enzymology. Scientists began to recognize that enzymes, typically confined within cells, could leak into the bloodstream as a consequence of tissue damage, thereby serving as markers of disease. It was within this context of scientific inquiry that alanine aminotransferase, then known as serum glutamate-pyruvate transaminase (SGPT), was first identified and characterized.

The Seminal Discoveries of the 1950s

The year 1955 was pivotal in the history of ALT. Two independent research groups, one in the United States and another in Italy, published findings that would lay the groundwork for the clinical use of this enzyme.

Karmen and Colleagues: A Spectrophotometric Approach

A pivotal moment in the history of ALT was the work of Arthur Karmen, Felix Wróblewski, and John LaDue.[1] Their research, initially aimed at identifying enzymatic markers for myocardial infarction, led to the discovery that both aspartate aminotransferase (AST) and ALT were significantly elevated in various disease states, most notably in liver disease.[1] They developed a novel spectrophotometric assay to measure the activity of these transaminases in human blood.[1]

De Ritis and Co-workers: Confirming the Clinical Significance in Viral Hepatitis

Contemporaneously, F. De Ritis and his colleagues in Italy were investigating transaminase activity in patients with viral hepatitis. Their research independently confirmed the significant elevation of SGPT in this condition, further solidifying its potential as a diagnostic marker for liver damage.

Early Methodologies for ALT Determination

The ability to reliably measure ALT activity in serum was crucial for its adoption into clinical practice. Two primary methods emerged in the early years, each with its own distinct protocol.

The Karmen Spectrophotometric Method

The method developed by Karmen and his team was a kinetic assay that ingeniously coupled the transamination reaction to the oxidation of NADH, which could be measured spectrophotometrically.[1] This represented a significant advancement in enzyme activity measurement.

Experimental Protocol: Karmen's Spectrophotometric Assay for Transaminase Activity

-

Principle: The transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate by ALT is coupled to a second reaction. In this indicator reaction, the pyruvate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the simultaneous oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity.

-

Reagents:

-

Phosphate (B84403) buffer (pH 7.4)

-

L-alanine solution

-

α-ketoglutarate solution

-

NADH solution

-

Lactate dehydrogenase (LDH) enzyme solution

-

Serum sample

-

-

Procedure:

-

A solution containing phosphate buffer, L-alanine, and NADH was prepared in a quartz cuvette.

-

The serum sample was added to the cuvette, and the mixture was incubated to allow for the consumption of endogenous pyruvate.

-

The reaction was initiated by the addition of α-ketoglutarate.

-

The change in absorbance at 340 nm was measured over several minutes using a spectrophotometer.

-

The rate of absorbance change was used to calculate the enzyme activity in units per milliliter of serum.

-

The Reitman-Frankel Colorimetric Method

In 1957, Stanley Reitman and Sam Frankel introduced a colorimetric method that provided a simpler and more accessible alternative to the spectrophotometric assay.[2] This end-point assay relied on the reaction of the pyruvate produced with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone.

Experimental Protocol: Reitman-Frankel Colorimetric Assay for SGPT Activity

-

Principle: The pyruvate formed from the transamination reaction reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a pyruvate-2,4-dinitrophenylhydrazone. In an alkaline solution, this hydrazone develops a stable color, the intensity of which is proportional to the amount of pyruvate produced and thus to the SGPT activity.

-

Reagents:

-

Buffered substrate solution (containing L-alanine and α-ketoglutarate in phosphate buffer, pH 7.4)

-

2,4-dinitrophenylhydrazine (DNPH) solution in HCl

-

0.4 N Sodium hydroxide (B78521) (NaOH) solution

-

Serum sample

-

-

Procedure:

-

The buffered substrate was pre-incubated to the reaction temperature (e.g., 37°C).

-

The serum sample was added to the substrate, and the mixture was incubated for a defined period (e.g., 30 minutes).

-

The DNPH solution was added to stop the enzymatic reaction and to initiate the color-forming reaction with the pyruvate.

-

After a further incubation period, the NaOH solution was added to develop the color.

-

The absorbance of the solution was measured at approximately 505 nm against a reagent blank.

-

The enzyme activity was determined by reference to a standard curve prepared with known concentrations of pyruvate.

-

Quantitative Data from Early Investigations

The early studies provided the first quantitative evidence of the dramatic increase in serum ALT levels in patients with liver disease compared to healthy individuals.

Table 1: Serum Glutamic-Pyruvic Transaminase (SGPT) Activity in Healthy Adults and Patients with Liver Disease (Data extracted from Karmen et al., 1955) [1]

| Group | Number of Subjects | Mean SGPT Activity (units/mL) | Range of SGPT Activity (units/mL) |

| Normal Adults | 50 | 16 | 5 - 35 |

| Acute Hepatitis | 10 | >200 | 150 - 1500+ |

| Cirrhosis | 8 | 85 | 40 - 200 |

| Obstructive Jaundice | 5 | 110 | 60 - 250 |

The Alanine Cycle and Metabolic Significance

ALT plays a crucial role in intermediary metabolism, particularly in the alanine cycle (also known as the Cahill cycle). This intercellular pathway facilitates the transport of nitrogen from muscle to the liver in a non-toxic form. In muscle, amino groups from the breakdown of amino acids are transferred to pyruvate to form alanine, a reaction catalyzed by ALT. The alanine is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate, which can then be used for gluconeogenesis, while the amino group is shuttled into the urea (B33335) cycle for excretion.

References

An In-depth Guide to Human Alanine Aminotransferase (ALT): Gene and Protein Structure for Researchers and Drug Development Professionals

Introduction

Alanine (B10760859) aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a pivotal enzyme in amino acid metabolism and gluconeogenesis. It catalyzes the reversible transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. ALT is a well-established clinical biomarker for liver health, where elevated serum levels are indicative of hepatocellular injury. In humans, two primary isoforms exist, ALT1 and ALT2, encoded by the GPT and GPT2 genes, respectively. This guide provides a detailed technical overview of the gene structure, protein architecture, metabolic function, and key experimental methodologies related to human ALT, tailored for researchers, scientists, and professionals in drug development.

The Alanine Aminotransferase Genes: GPT and GPT2

Humans express two distinct ALT isoenzymes from separate genes. ALT1 is the primary cytosolic form, abundant in the liver, while ALT2 is predominantly a mitochondrial enzyme with higher expression in muscle and brain tissue.[1][2]

Genomic Structure

The GPT gene, encoding the cytosolic ALT1, is located on chromosome 8. The GPT2 gene, which encodes the mitochondrial ALT2, is found on chromosome 16.[3][4] Both genes consist of multiple exons, with alternative splicing reported for GPT2, leading to different transcript variants.[4]

Gene Characteristics

The structural and locational details of the human GPT and GPT2 genes are summarized below.

| Feature | ALT1 (GPT) | ALT2 (GPT2) |

| Gene Symbol | GPT | GPT2 |

| Full Name | Glutamic--Pyruvic Transaminase | Glutamic--Pyruvic Transaminase 2 |

| Chromosomal Locus | 8q24.3[3] | 16q11.2[4] |

| Total Exons | 12[5] | 12-13 (depending on transcript variant)[4][6] |

| Coding Exons | 11[7] | 11 (for primary transcript variant)[6] |

The Alanine Aminotransferase Proteins: ALT1 and ALT2

The protein products of the GPT and GPT2 genes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that exist as functional homodimers.[6]

Protein Structure and Properties

ALT1 is the predominant form found in the liver cytosol.[2] ALT2 contains a mitochondrial targeting sequence at its N-terminus.[1] The fundamental properties of the mature human ALT1 and ALT2 proteins are detailed in the table below.

| Feature | ALT1 (Cytosolic) | ALT2 (Mitochondrial) |

| UniProt ID | P24298 | Q8TD30 |

| Amino Acid Length | 496 residues[7] | 523 residues (longer isoform)[6] |

| Molecular Weight (Da) | ~54,635 (calculated) | ~57,798 (calculated for longer isoform) |

| Quaternary Structure | Homodimer[6] | Homodimer (By similarity)[6] |

| Cofactor | Pyridoxal 5'-phosphate (PLP)[7] | Pyridoxal 5'-phosphate (PLP)[6] |

| Subcellular Location | Cytosol, Extracellular Exosome[7] | Mitochondrion[1][4] |

The Active Site and PLP Cofactor

Like all aminotransferases, ALT's catalytic activity is dependent on the cofactor pyridoxal 5'-phosphate (PLP), an active form of vitamin B6. The aldehyde group of PLP forms a Schiff base linkage with the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. During catalysis, the amino group from the alanine substrate displaces the lysine, forming an external aldimine. This intermediate is central to the transamination reaction, where PLP acts as an electron sink, stabilizing carbanionic intermediates.

Kinetic Parameters

| Parameter | Substrate | Value (Human) |

| Km (ALT1) | L-Alanine | Minor differences between variants observed[6] |

| Km (ALT1) | 2-Oxoglutarate | Minor differences between variants observed[6] |

| Km (Serum ALT) | L-Alanine | 10.12 mM[5] |

| Km (Serum ALT) | L-Glutamate | 3.22 mM[5] |

| kcat | - | Isoform-specific values for purified human enzymes are not definitively reported in the searched literature. |

Metabolic Context: The Glucose-Alanine Cycle

ALT plays a crucial role in inter-organ metabolism through the Glucose-Alanine Cycle (or Cahill Cycle). This pathway allows for the transport of nitrogen from muscle to the liver in a non-toxic form and facilitates the recycling of carbon skeletons for gluconeogenesis. In muscle, amino groups from amino acid breakdown are transferred to pyruvate by ALT to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate, which can then be used to synthesize glucose. The amino group is subsequently incorporated into urea (B33335) for excretion.

Key Experimental Methodologies

Measurement of ALT Enzymatic Activity

A common method for determining ALT activity is a coupled enzyme assay. ALT produces pyruvate, which is then used as a substrate by lactate (B86563) dehydrogenase (LDH). LDH oxidizes NADH to NAD+, and the corresponding decrease in absorbance at 340 nm is monitored spectrophotometrically. The rate of NADH disappearance is directly proportional to the ALT activity in the sample.

Principle:

-

ALT Reaction: L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate

-

LDH Coupled Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Detailed Protocol: LDH-Coupled ALT Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate Solution: 200 mM L-Alanine in Assay Buffer.

-

Cofactor/Coupling Enzyme Solution: 0.25 mM NADH and 10 U/mL Lactate Dehydrogenase (LDH) in Assay Buffer. Protect from light.

-

Initiating Reagent: 20 mM α-Ketoglutarate in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the sample (e.g., purified protein, cell lysate, or serum) to each well. For unknown samples, prepare several dilutions.

-

Add 100 µL of Substrate Solution to each well.

-

Add 100 µL of the Cofactor/Coupling Enzyme Solution to each well.

-

Incubate the plate at 37°C for 5 minutes to allow temperature equilibration.

-

Initiate the reaction by adding 20 µL of the Initiating Reagent (α-Ketoglutarate) to each well.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 340 nm every minute for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of absorbance change per minute (ΔA340/min) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which reflects ALT activity.

-

One unit (U) of ALT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD⁺ per minute under the specified conditions.

-

Recombinant Human ALT Purification

Recombinant ALT, often expressed with an affinity tag (e.g., polyhistidine or His-tag), can be purified from host systems like E. coli or insect cells using Immobilized Metal Affinity Chromatography (IMAC).

Principle: The His-tag engineered onto the recombinant protein has a high affinity for immobilized transition metal ions (e.g., Ni²⁺ or Co²⁺) on a chromatography resin. The target protein binds to the resin while most host cell proteins are washed away. The purified protein is then eluted using a competitor, such as imidazole (B134444).

Detailed Protocol: Purification of His-tagged ALT

-

Expression and Lysis:

-

Induce expression of the His-tagged ALT construct in a suitable host (e.g., E. coli BL21(DE3)).

-

Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail and lysozyme.

-

Lyse cells via sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 min at 4°C) to pellet cell debris.

-

-

Affinity Chromatography (IMAC):

-

Equilibrate an IMAC column (e.g., Ni-NTA resin) with 5-10 column volumes (CVs) of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 CVs of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged ALT protein with 5-10 CVs of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions.

-

-

Analysis and Buffer Exchange:

-

Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE).

-

Pool the purest fractions containing the ALT protein.

-

If necessary, remove imidazole and exchange the buffer to a suitable Storage Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.

-

Confirm protein activity using the ALT activity assay described above.

-

Conclusion

A thorough understanding of the genetic and structural basis of human alanine aminotransferases is fundamental for research in metabolic diseases, hepatotoxicity, and drug development. The distinct characteristics and localizations of ALT1 and ALT2 underscore their specialized roles in human physiology. The methodologies presented here provide a robust framework for the functional and structural investigation of these critical enzymes, enabling further discoveries and the development of novel therapeutic and diagnostic strategies.

References

- 1. Alanine transaminase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophoretic and kinetic characterization of three variants of soluble cytoplasmic L-alanine:2-oxoglutarate aminotransferase in human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of the mitochondrial and catalytically active alanine aminotransferase in human tissues and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression, purification, and initial characterization of human alanine aminotransferase (ALT) isoenzyme 1 and 2 in High-five insect cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Localization of Alanine Aminotransferase Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of alanine (B10760859) aminotransferase (ALT) isoforms, ALT1 and ALT2. Understanding the distinct compartmentalization of these critical enzymes is paramount for accurate interpretation of preclinical and clinical data, and for the development of novel therapeutic strategies targeting metabolic and liver diseases.

Introduction to Alanine Aminotransferase Isoforms

Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate.[1][2] Two major isoforms, ALT1 and ALT2, encoded by distinct genes, have been identified and characterized.[3][4] While both isoforms catalyze the same biochemical reaction, their differential tissue distribution and, critically, their distinct subcellular localization, point towards specialized physiological roles.[3][4] Serum ALT levels are a widely used biomarker for liver injury; however, a nuanced understanding of the contribution of each isoform from their specific subcellular compartments is essential for improving diagnostic accuracy and for drug development.[3]

Subcellular Localization of ALT1 and ALT2

Extensive research has unequivocally demonstrated a distinct and non-overlapping subcellular distribution of ALT1 and ALT2.

-

ALT1 is primarily a cytosolic enzyme. [3][5][6] Its presence in the cytoplasm allows it to readily participate in the glucose-alanine cycle, a key process for transporting nitrogen from peripheral tissues to the liver.[7] Some studies have also suggested a potential localization of ALT1 to the endoplasmic reticulum.

-

ALT2 is predominantly a mitochondrial enzyme. [3][4] Bioinformatics analyses predicted a mitochondrial targeting sequence at the N-terminus of the ALT2 protein, a prediction that has been confirmed by experimental evidence.[3] This localization suggests a role for ALT2 in mitochondrial amino acid metabolism and energy production.

This differential localization is a key determinant of their respective metabolic functions and their release into circulation under different pathological conditions.

Quantitative Analysis of Subcellular Distribution

Quantitative data on the subcellular distribution of ALT isoforms is crucial for building accurate metabolic models and for interpreting changes in cellular and serum enzyme levels. The following table summarizes the key quantitative findings from a study that investigated the relative enrichment of ALT1 and ALT2 in liver cell fractions.

| Isoform | Subcellular Fraction | Fold Change Relative to Total Lysate | Reference |

| ALT1 | Mitochondrial | Decreased by ~9-fold | [3] |

| ALT2 | Mitochondrial | Enriched by ~20-fold | [3] |

Table 1: Relative quantification of ALT1 and ALT2 in the mitochondrial fraction of rat liver lysates.

These data clearly demonstrate the strong mitochondrial enrichment of ALT2 and the corresponding exclusion of ALT1 from this organelle, reinforcing the concept of their distinct subcellular compartmentalization.

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of ALT isoforms relies on a combination of well-established biochemical and cell biology techniques. Detailed methodologies for the key experiments are provided below.

Subcellular Fractionation by Differential Centrifugation

This classical biochemical technique separates cellular organelles based on their size, shape, and density.

Objective: To isolate cytosolic and mitochondrial fractions from liver tissue to determine the relative abundance of ALT1 and ALT2 in each compartment.

Protocol:

-

Tissue Homogenization:

-

Excise fresh liver tissue and wash with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Mince the tissue into small pieces and place in a Dounce homogenizer with ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors).

-

Homogenize the tissue with several strokes of a loose-fitting pestle, followed by several strokes with a tight-fitting pestle on ice. The goal is to disrupt the cell membrane while keeping the organelles intact.

-

-

Low-Speed Centrifugation (Nuclear Fraction Pellet):

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600-1,000 x g for 10 minutes at 4°C.

-

The resulting pellet contains nuclei and intact cells. Carefully collect the supernatant, which contains the cytoplasm and other organelles.

-

-

Medium-Speed Centrifugation (Mitochondrial Fraction Pellet):

-

Transfer the supernatant from the previous step to a new centrifuge tube and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C.

-

The resulting pellet is the mitochondrial fraction. Carefully collect the supernatant, which is the cytosolic fraction (also containing microsomes).

-

-

High-Speed Centrifugation (Microsomal Fraction Pellet - Optional):

-

To further separate the cytosol from microsomes, the supernatant from the previous step can be centrifuged at 100,000 x g for 60 minutes at 4°C. The supernatant will be the purified cytosolic fraction.

-

-

Protein Quantification and Analysis:

-

Resuspend the mitochondrial pellet in a suitable lysis buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

Analyze the fractions for the presence of ALT1 and ALT2 using Western blotting.

-

Caption: Workflow for Subcellular Fractionation.

Western Blotting

This technique is used to detect the presence and relative abundance of specific proteins in a sample.

Objective: To identify and semi-quantify ALT1 and ALT2 proteins in the cytosolic and mitochondrial fractions.

Protocol:

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein from the cytosolic and mitochondrial fractions with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for either ALT1 or ALT2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 5.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

-

Caption: Workflow for Western Blotting.

Immunohistochemistry (IHC)

This technique allows for the visualization of the location of a specific protein within a tissue section.

Objective: To visualize the in situ localization of ALT1 and ALT2 within liver tissue.

Protocol:

-

Tissue Preparation:

-

Fix fresh liver tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount them on microscope slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigenic sites.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.

-

Block non-specific protein binding by incubating with a blocking serum.

-

-

Primary Antibody Incubation:

-

Incubate the tissue sections with a primary antibody specific for either ALT1 or ALT2 overnight at 4°C.

-

-

Detection System:

-

Use a labeled polymer-based detection system or a biotin-streptavidin-HRP system for signal amplification. Incubate with the appropriate secondary reagents according to the manufacturer's instructions.

-

-

Chromogen Application:

-

Apply a chromogen substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which will produce a colored precipitate at the site of the antibody-antigen reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount a coverslip on the slide using a permanent mounting medium.

-

-

Microscopy:

-

Examine the slides under a light microscope to observe the staining pattern and determine the subcellular localization of ALT1 and ALT2.

-

Fluorescent Protein Tagging

This molecular biology technique involves fusing a fluorescent protein (e.g., GFP, RFP) to the protein of interest to visualize its localization in living cells.

Objective: To dynamically visualize the subcellular localization of ALT1 and ALT2 in real-time in cultured cells.

Protocol:

-

Construct Generation:

-

Clone the cDNA of ALT1 and ALT2 into a mammalian expression vector that contains a fluorescent protein tag (e.g., pEGFP-N1 for C-terminal tagging or pEGFP-C1 for N-terminal tagging).

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) on glass-bottom dishes.

-

Transfect the cells with the ALT1-GFP or ALT2-GFP fusion constructs using a suitable transfection reagent.

-

-

Expression and Imaging:

-

Allow the cells to express the fusion protein for 24-48 hours.

-

To visualize specific organelles, cells can be co-transfected with a plasmid expressing a fluorescently tagged organelle marker (e.g., a mitochondrial marker like Mito-RFP) or stained with an organelle-specific fluorescent dye (e.g., MitoTracker).

-

Image the live cells using a confocal or fluorescence microscope. The localization of the ALT-GFP fusion protein can be determined by its co-localization with the organelle-specific markers.

-

Signaling Pathways and Regulation

Currently, there is limited evidence to suggest that the subcellular localization of ALT1 and ALT2 is dynamically regulated by specific signaling pathways. The distinct localization of these isoforms appears to be a constitutive property determined by the presence of a mitochondrial targeting signal peptide in the ALT2 sequence, which is absent in ALT1. This intrinsic signal directs the newly synthesized ALT2 protein to the mitochondria. In contrast, in the absence of any specific targeting signals, ALT1 remains in the cytosol by default.

Future research may uncover more complex regulatory mechanisms, but based on current knowledge, the primary determinant of ALT isoform subcellular localization is their inherent amino acid sequence.

Caption: Established Subcellular Localization of ALT Isoforms.

Implications for Drug Development and Clinical Research

The distinct subcellular localization of ALT1 and ALT2 has significant implications for drug development and clinical diagnostics:

-

Biomarker Specificity: An elevation in serum ALT is a hallmark of liver injury. However, the relative contribution of cytosolic ALT1 versus mitochondrial ALT2 to the total serum ALT activity can provide more specific information about the nature and severity of the liver damage. For instance, a disproportionate increase in serum ALT2 might indicate mitochondrial injury, which is a key mechanism of drug-induced liver injury (DILI).

-

Targeted Drug Discovery: Understanding the specific roles of cytosolic and mitochondrial ALT in metabolic pathways can inform the development of targeted therapies for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Modulating the activity of a specific isoform within its subcellular compartment could offer a more precise therapeutic approach with fewer off-target effects.

-

Preclinical Toxicology: In preclinical safety assessment of new drug candidates, monitoring the levels of both ALT1 and ALT2 in serum and tissues of animal models can provide early and more detailed insights into potential hepatotoxicity and mitochondrial dysfunction.

Conclusion

The subcellular localization of alanine aminotransferase isoforms is a critical aspect of their biology, with ALT1 being primarily cytosolic and ALT2 being mitochondrial. This distinct compartmentalization, governed by the presence or absence of a mitochondrial targeting sequence, dictates their specific metabolic functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of these important enzymes. A deeper understanding of the factors that influence the expression and localization of ALT1 and ALT2 will be invaluable for the development of more specific biomarkers of liver injury and for the design of novel therapeutic interventions for a range of metabolic diseases.

References

- 1. biocompare.com [biocompare.com]

- 2. Alanine transaminase - Wikipedia [en.wikipedia.org]

- 3. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of alanine aminotransferase 1 interaction network via iTRAQ-based proteomics in alternating migration, invasion, proliferation and apoptosis of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IHC Standard Protocol Atlas Antibodies [atlasantibodies.com]

- 7. Western blot protocol | Abcam [abcam.com]

Regulation of Alanine Aminotransferase Expression and Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) aminotransferase (ALT), a pivotal enzyme in amino acid metabolism, plays a crucial role in the intersection of carbohydrate and protein metabolic pathways. The expression and activity of its two primary isoforms, the cytosolic ALT1 and the mitochondrial ALT2, are intricately regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. Hormonal signals, particularly glucocorticoids, insulin (B600854), and glucagon, are key modulators of ALT levels, linking its activity to the overall metabolic state of the organism. Understanding the nuanced regulatory mechanisms of ALT is paramount for elucidating its role in physiological processes and its implications in various pathological conditions, including liver diseases and metabolic syndrome. This guide provides a comprehensive overview of the current knowledge on the regulation of ALT expression and activity, complete with detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Transcriptional Regulation

The transcription of the genes encoding ALT1 (GPT) and ALT2 (GPT2) is a primary control point for regulating ALT levels. This process is governed by the interplay of various transcription factors that respond to a wide range of physiological stimuli.

Hormonal Regulation

Glucocorticoids: Glucocorticoids, such as dexamethasone, are potent inducers of both ALT1 and ALT2 expression. This induction is mediated by the glucocorticoid receptor (GR), which, upon ligand binding, translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of the GPT and GPT2 genes, thereby activating their transcription. This regulatory mechanism is a key component of the physiological response to fasting and stress, where glucocorticoids promote gluconeogenesis by increasing the availability of pyruvate (B1213749) derived from alanine.

Insulin: In contrast to glucocorticoids, insulin suppresses the expression of both ALT1 and ALT2 at the protein level. This inhibitory effect is a critical part of the hormonal control of glucose metabolism, where insulin aims to reduce hepatic glucose output. The suppression of ALT by insulin curtails the production of pyruvate from alanine, a key gluconeogenic precursor. In Fao hepatoma cells, insulin has been shown to decrease ALT activity and the protein levels of both isoforms.[1]

Glucagon: Glucagon, another key hormone in glucose homeostasis, generally upregulates genes involved in gluconeogenesis.[2] It acts via the cAMP-PKA signaling pathway, leading to the activation of transcription factors such as CREB. While its direct and independent effect on ALT transcription is part of a complex interplay with other hormones, its overall role is to enhance the gluconeogenic capacity of the liver.[2][3]

Regulation by Transcription Factors

Activating Transcription Factor 4 (ATF4): Under conditions of metabolic stress, such as amino acid deprivation or endoplasmic reticulum (ER) stress, the transcription factor ATF4 is induced. ATF4 has been identified as a key transcriptional activator of the GPT2 gene.[4] It binds to a specific site in the ALT2 promoter, leading to increased expression of the mitochondrial isoform. This suggests a role for ALT2 in the cellular adaptation to metabolic stress.[4]

Androgens: The expression of ALT2, but not ALT1, is regulated by androgens. The promoter region of the GPT2 gene contains androgen response elements (AREs) that are capable of mediating androgen receptor (AR)-dependent transcription. This regulation has been observed in non-hepatic tissues like muscle and prostate.

Post-Transcriptional and Post-Translational Regulation

Beyond the level of transcription, the expression and activity of ALT are further fine-tuned by post-transcriptional and post-translational modifications.

microRNA (miRNA) Regulation

While the specific miRNAs that directly target ALT1 and ALT2 are still under extensive investigation, it is widely recognized that miRNAs are key regulators of gene expression. Computational predictions suggest potential miRNA binding sites in the 3' UTRs of both GPT and GPT2 mRNAs. Experimental validation is required to confirm these interactions and elucidate their physiological significance.[5][6][7][8][9]

Post-Translational Modifications (PTMs)

The catalytic activity and stability of the ALT protein can be modulated by various post-translational modifications. While specific PTMs on ALT are not yet fully characterized, general mechanisms that regulate enzyme function are likely to apply.

-

Phosphorylation: Reversible phosphorylation of serine, threonine, or tyrosine residues is a common mechanism for regulating enzyme activity in response to signaling cascades.[10][11][12][13][14] It is plausible that ALT activity is modulated by protein kinases and phosphatases.

-

Acetylation: Acetylation of lysine (B10760008) residues is another important PTM that can influence protein stability and function.

-

Ubiquitination: The attachment of ubiquitin to proteins can target them for degradation by the proteasome, thereby controlling their cellular levels. The stability of ALT protein may be regulated through the ubiquitin-proteasome system.[15][16]

Further research utilizing techniques like mass spectrometry is needed to identify and characterize the specific PTMs of ALT and their functional consequences.[17][18][19][20]

Quantitative Data on ALT Regulation

The following tables summarize quantitative data on the regulation of ALT expression and activity from various studies.

| Regulator | Cell/Tissue Type | ALT Isoform | Change in Expression/Activity | Fold Change/Percentage Change | Reference |

| Dexamethasone (1 µM, 24h) | Fao hepatoma cells | ALT1 Protein | Increase | ~2.5-fold | [1] |

| Dexamethasone (1 µM, 24h) | Fao hepatoma cells | ALT2 Protein | Increase | ~2.0-fold | [1] |

| Insulin (0.1 µM, 24h) | Fao hepatoma cells | ALT Activity | Decrease | 30.0% decrease | [1] |

| Insulin (0.1 µM, 24h) with Dexamethasone (1 µM) | Fao hepatoma cells | ALT Activity | Decrease | 39.2% decrease | [1] |

| Histidinol | HepG2 and Huh7 cells | ALT2 mRNA | Increase | Not specified | [4] |

| Tunicamycin | HepG2 and Huh7 cells | ALT2 mRNA | Increase | Not specified | [4] |

| ATF4 Knockdown | HepG2 and Huh-7 cells | ALT2 mRNA | Decrease | Not specified | [4] |

| Dexamethasone (4-day treatment) | Rat Liver | ALT Activity | Increase | Up to 3.7-fold | [21] |

Signaling Pathways

The hormonal regulation of ALT expression is mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key signaling cascades involved.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid signaling pathway leading to increased ALT expression.

Insulin Signaling Pathway

Caption: Insulin signaling pathway leading to suppression of ALT expression.

Glucagon Signaling Pathway

Caption: Glucagon signaling pathway leading to increased gluconeogenic gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of ALT expression and activity.

ALT Activity Assay

This protocol is adapted from commercially available colorimetric/fluorometric assay kits.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate generated is then used in a coupled enzymatic reaction to produce a detectable colorimetric or fluorescent signal.

Materials:

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

-

ALT Assay Buffer

-

ALT Substrate (Alanine and α-ketoglutarate)

-

Pyruvate Standard

-

ALT Enzyme Mix (contains pyruvate oxidase and peroxidase)

-

Probe (e.g., Amplex Red)

-

Samples (cell lysates, tissue homogenates, or serum)

Procedure:

-

Sample Preparation:

-

Cells (1 x 10^6): Homogenize in 200 µL of ice-cold ALT Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Tissue (10 mg): Homogenize in 200 µL of ice-cold ALT Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Serum: Can be used directly.

-

-

Standard Curve Preparation: Prepare a pyruvate standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Pyruvate Standard in ALT Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of each standard and sample to separate wells of the 96-well plate.

-

Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, ALT Enzyme Mix, and the probe according to the kit manufacturer's instructions.

-

Add 50 µL of the Master Reaction Mix to each well.

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric) in a kinetic mode for 30-60 minutes, taking readings every 2-5 minutes.

-

-

Calculation:

-

Determine the rate of the reaction (ΔOD/min or ΔRFU/min) for each sample from the linear portion of the kinetic curve.

-

Calculate the ALT activity based on the pyruvate standard curve. One unit of ALT is defined as the amount of enzyme that generates 1.0 µmol of pyruvate per minute at 37°C.

-

Workflow Diagram:

Caption: Workflow for determining ALT enzymatic activity.

Western Blotting for ALT Protein Expression

Principle: This technique is used to detect and quantify the amount of ALT1 and ALT2 protein in a sample. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against ALT1 or ALT2.

Materials:

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ALT1, anti-ALT2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Prepare protein lysates from cells or tissues using RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-ALT1 or rabbit anti-ALT2) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Workflow Diagram:

Caption: Workflow for Western blot analysis of ALT protein expression.

Quantitative Real-Time PCR (qPCR) for ALT mRNA Expression

Principle: qPCR is used to measure the amount of ALT1 and ALT2 mRNA in a sample. RNA is first reverse-transcribed into cDNA, which is then amplified in the presence of a fluorescent dye (e.g., SYBR Green). The amount of fluorescence is proportional to the amount of amplified DNA.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green qPCR Master Mix

-

Primers for ALT1, ALT2, and a reference gene (e.g., GAPDH, ACTB)

-

cDNA samples

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative expression of ALT1 and ALT2 mRNA using the ΔΔCt method, normalizing to the reference gene.

-

Workflow Diagram:

Caption: Workflow for qPCR analysis of ALT mRNA expression.

Chromatin Immunoprecipitation (ChIP) Assay

Principle: ChIP is used to determine if a specific protein (e.g., a transcription factor like GR or ATF4) binds to a specific DNA sequence (e.g., the ALT promoter) in vivo. Cells are treated with a cross-linking agent to fix protein-DNA complexes. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR.[22][23][24]

Materials:

-

Formaldehyde (B43269) (cross-linking agent)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication or enzymatic digestion equipment for chromatin shearing

-

Antibody specific to the transcription factor of interest (e.g., anti-GR, anti-ATF4)

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the target DNA region and a negative control region

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin with the specific antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-